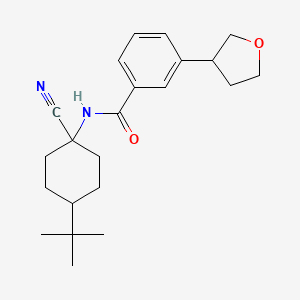
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide, also known as CTB, is a chemical compound that has shown promising results in scientific research. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In
作用机制
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is not fully understood, but it is believed to involve the binding of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide to specific receptors on the surface of neurons. This binding leads to changes in the electrical activity of the neuron, which can then be measured and studied. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the release of neurotransmitters, which may contribute to its overall effects on neural activity.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on neural activity, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the immune system, specifically on the production of cytokines. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to have an effect on the production of reactive oxygen species, which may contribute to its overall antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide in lab experiments is its selectivity for specific neurons in the brain. This makes it an ideal tool for studying neural pathways and connectivity. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is relatively easy to use and can be administered in a variety of ways, including injection and topical application.
However, there are also limitations to using N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide in lab experiments. One of the main limitations is the potential for off-target effects. While N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is selective for specific neurons, it may also bind to other receptors in the brain, leading to unintended effects. Additionally, the effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide may vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
未来方向
There are a number of future directions for research on N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide. One area of interest is in the development of new compounds that are similar to N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide but have improved selectivity and specificity. Additionally, there is a need for more research on the long-term effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide exposure, as well as its potential applications in the treatment of neurological disorders. Finally, there is a need for more research on the potential off-target effects of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide, as well as its interactions with other drugs and compounds.
合成方法
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide can be synthesized using a multistep process involving the reaction of various chemicals. The first step involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with 3-(oxolan-3-yl)benzaldehyde to produce the final product, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide.
科学研究应用
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide is in the field of neuroscience. N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been shown to selectively bind to a specific subset of neurons in the brain, making it an ideal tool for studying neuronal pathways and connectivity. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide has been used to study the structure and function of the nervous system, as well as to investigate the effects of drugs and other compounds on neural activity.
属性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)19-7-10-22(15-23,11-8-19)24-20(25)17-6-4-5-16(13-17)18-9-12-26-14-18/h4-6,13,18-19H,7-12,14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLTOLQNQKIND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(oxolan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)

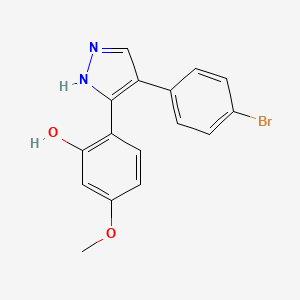
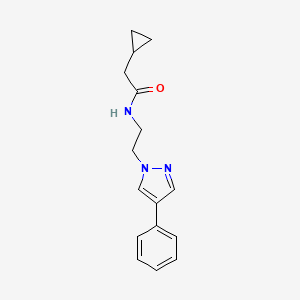
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2393467.png)
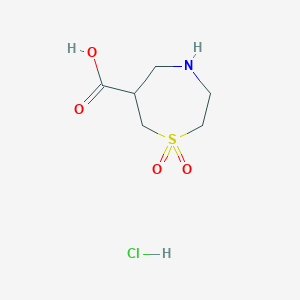
![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2393471.png)
![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)

![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)
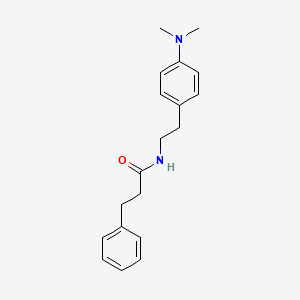
![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)